molecular formula C18H13NO5 B14405849 2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate CAS No. 84612-43-1

2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate

Cat. No.: B14405849
CAS No.: 84612-43-1
M. Wt: 323.3 g/mol
InChI Key: QFBSXZKWIAZRJD-UHFFFAOYSA-N
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Description

2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetamido group and a dihydroanthracene core with two keto groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 1-aminoanthraquinone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-aminoanthraquinone and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in a solvent such as dichloromethane or toluene, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structure allows it to interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound has a similar structure but with a chloro group instead of an acetamido group.

    9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde: Another related compound with an aldehyde group.

Uniqueness

2-Acetamido-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84612-43-1

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

(2-acetamido-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C18H13NO5/c1-9(20)19-14-8-7-13-15(18(14)24-10(2)21)17(23)12-6-4-3-5-11(12)16(13)22/h3-8H,1-2H3,(H,19,20)

InChI Key

QFBSXZKWIAZRJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C

Origin of Product

United States

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